molecular formula C22H22FNO3 B11380569 N-(4-fluorobenzyl)-N-(furan-2-ylmethyl)-4-propoxybenzamide

N-(4-fluorobenzyl)-N-(furan-2-ylmethyl)-4-propoxybenzamide

Cat. No.: B11380569
M. Wt: 367.4 g/mol
InChI Key: PNJYENREICSAMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-4-PROPOXYBENZAMIDE is a complex organic compound that features a combination of fluorophenyl, furan, and propoxybenzamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-4-PROPOXYBENZAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the individual components, such as the 4-fluorophenylmethyl, furan-2-ylmethyl, and 4-propoxybenzamide groups. These components are then coupled through a series of reactions, including nucleophilic substitution and amide bond formation, under controlled conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to facilitate the efficient synthesis of the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

N-[(4-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-4-PROPOXYBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or bromine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(4-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-4-PROPOXYBENZAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(4-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-4-PROPOXYBENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-4-METHOXYBENZAMIDE
  • N-[(4-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-4-ETHOXYBENZAMIDE

Uniqueness

N-[(4-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-4-PROPOXYBENZAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H22FNO3

Molecular Weight

367.4 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-N-(furan-2-ylmethyl)-4-propoxybenzamide

InChI

InChI=1S/C22H22FNO3/c1-2-13-26-20-11-7-18(8-12-20)22(25)24(16-21-4-3-14-27-21)15-17-5-9-19(23)10-6-17/h3-12,14H,2,13,15-16H2,1H3

InChI Key

PNJYENREICSAMB-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)N(CC2=CC=C(C=C2)F)CC3=CC=CO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.